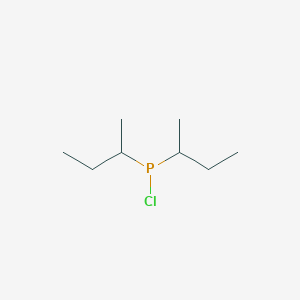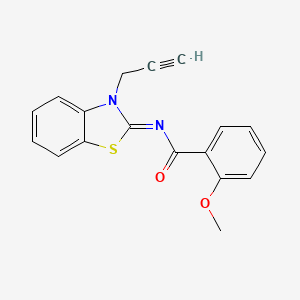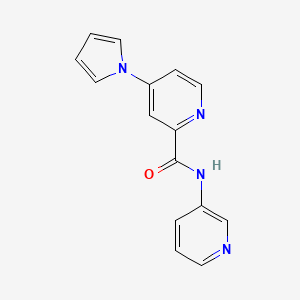
bis(butan-2-yl)(chloro)phosphane
概要
説明
Bis(butan-2-yl)(chloro)phosphane: is an organophosphorus compound with the molecular formula C8H18ClP. It is also known by its IUPAC name, di-sec-butylchlorophosphane. This compound is characterized by the presence of two butan-2-yl groups and one chlorine atom bonded to a phosphorus atom. It is commonly used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(butan-2-yl)(chloro)phosphane typically involves the reaction of phosphorus trichloride (PCl3) with sec-butylmagnesium bromide (C4H9MgBr) in an ether solvent. The reaction proceeds as follows:
PCl3+2C4H9MgBr→(C4H9)2PCl+2MgBrCl
The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the phosphorus compound. The product is then purified by distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
化学反応の分析
Types of Reactions: Bis(butan-2-yl)(chloro)phosphane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in this compound can be substituted by other nucleophiles, such as amines or alcohols, to form corresponding phosphine derivatives.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: this compound can be reduced to form phosphines using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or alcohols, typically carried out in an inert solvent like tetrahydrofuran (THF) at room temperature.
Oxidation Reactions: Oxidizing agents like H2O2 or m-CPBA, usually conducted in an organic solvent like dichloromethane (DCM) at low temperatures.
Reduction Reactions: Reducing agents like LiAlH4, performed in an ether solvent under an inert atmosphere.
Major Products Formed:
Substitution Reactions: Phosphine derivatives with various functional groups.
Oxidation Reactions: Phosphine oxides.
Reduction Reactions: Phosphines.
科学的研究の応用
Chemistry: Bis(butan-2-yl)(chloro)phosphane is used as a ligand in coordination chemistry and catalysis. It forms complexes with transition metals, which are employed in various catalytic processes, including hydrogenation and cross-coupling reactions.
Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors and probes for studying phosphorus-containing biomolecules.
Medicine: The compound and its derivatives are explored for their potential therapeutic applications, including as anticancer agents and in drug delivery systems.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials, including flame retardants and plasticizers.
作用機序
The mechanism of action of bis(butan-2-yl)(chloro)phosphane involves its ability to form stable complexes with transition metals. These complexes can act as catalysts in various chemical reactions by facilitating the activation and transformation of substrates. The phosphorus atom in the compound serves as a donor atom, coordinating with metal centers and enhancing their reactivity.
類似化合物との比較
Bis(phenyl)(chloro)phosphane: Contains phenyl groups instead of butan-2-yl groups.
Bis(methyl)(chloro)phosphane: Contains methyl groups instead of butan-2-yl groups.
Bis(tert-butyl)(chloro)phosphane: Contains tert-butyl groups instead of butan-2-yl groups.
Uniqueness: Bis(butan-2-yl)(chloro)phosphane is unique due to the presence of butan-2-yl groups, which provide steric hindrance and influence the reactivity and stability of the compound. This makes it particularly useful in specific catalytic applications where such steric effects are beneficial.
特性
IUPAC Name |
di(butan-2-yl)-chlorophosphane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18ClP/c1-5-7(3)10(9)8(4)6-2/h7-8H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXFBMZOMNVURP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)P(C(C)CC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClP | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2467289.png)

![2-[(3-chlorophenyl)amino]-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione](/img/structure/B2467295.png)

![7-phenyl-N-[3-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide](/img/structure/B2467298.png)
![(E)-4-isopropoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2467299.png)
![3-acetyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B2467300.png)
![2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2467301.png)
![1-[3-(2-Methoxyphenyl)propyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2467302.png)

![8-(4-methoxyphenyl)-2-(2-oxo-2-(piperidin-1-yl)ethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2467306.png)

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-isopropylpropane-1-sulfonamide](/img/structure/B2467308.png)
![N-[3-(4,4-Difluoro-3-methylpiperidin-1-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2467309.png)
